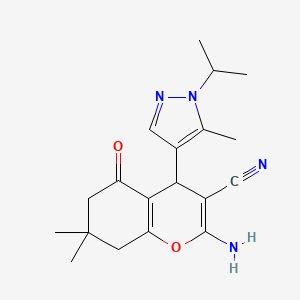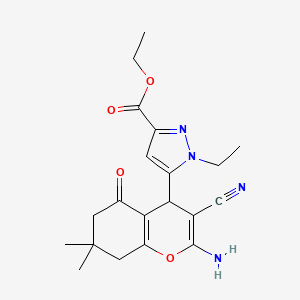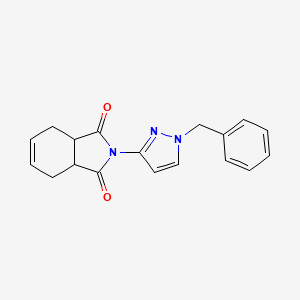![molecular formula C23H19N5O B10911545 (4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911545.png)
(4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of benzimidazole, naphthyl, and pyrazolone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Synthesis of the Pyrazolone Core: This involves the reaction of hydrazine with an appropriate β-keto ester.
Coupling Reactions: The final step would involve coupling the benzimidazole and pyrazolone intermediates with the naphthyl group under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazolone moieties.
Reduction: Reduction reactions could potentially modify the double bonds or aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.
Medicine
Drug Development: Investigation as a lead compound for new pharmaceuticals.
Diagnostic Agents: Potential use in imaging or diagnostic tests.
Industry
Dyes and Pigments: Use in the synthesis of specialized dyes.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interaction with DNA: Intercalating into DNA strands and affecting replication.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core.
1-NAPHTHYLAMINE: Contains the naphthyl group.
3-METHYL-1H-PYRAZOL-5-ONE: Features the pyrazolone moiety.
Uniqueness
The unique combination of these three moieties in 3-METHYL-4-{(Z)-1-[(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)AMINO]METHYLIDENE}-1-(1-NAPHTHYL)-1H-PYRAZOL-5-ONE may confer distinct biological activities and chemical properties not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C23H19N5O |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-methyl-4-[(2-methyl-3H-benzimidazol-5-yl)iminomethyl]-2-naphthalen-1-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H19N5O/c1-14-19(13-24-17-10-11-20-21(12-17)26-15(2)25-20)23(29)28(27-14)22-9-5-7-16-6-3-4-8-18(16)22/h3-13,27H,1-2H3,(H,25,26) |
InChI Key |
JPCXLOSNXGJTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC5=C(C=C4)N=C(N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)](/img/structure/B10911472.png)
![3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10911474.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10911476.png)
![3-(methylsulfanyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B10911489.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10911491.png)

![2-(benzyloxy)-N'-[(E)-(2,4-dipropoxyphenyl)methylidene]benzohydrazide](/img/structure/B10911505.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911512.png)
![4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10911514.png)
![1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione](/img/structure/B10911538.png)
